molecular formula C14H24O4 B037945 Di-tert-butyl 2-methylenepentanedioate CAS No. 125010-32-4

Di-tert-butyl 2-methylenepentanedioate

Cat. No. B037945
Key on ui cas rn: 125010-32-4
M. Wt: 256.34 g/mol
InChI Key: VQBPMUQSMPMKGW-UHFFFAOYSA-N
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Patent
US06376478B1

Procedure details

Tert-butyl acrylate (465 g, 3.628 mol) was warmed to 100° C. under nitrogen, then hexamethylphosphorous triamide (10 g, 61.2 mmol) was added dropwise and the addition rate was adjusted to maintain the reaction temperature at 100° C. The reaction mixture was allowed to cool, then poured over a plug of silica (˜1000 ml) and washed completely off the silica with 4:1 hexane/ethyl acetate. The solvent was removed under reduced pressure and the resulting oil was distilled. Some material was collected from room temperature to 50° C. under high vacuum, and discarded. The temperature was then raised to ˜80° C. and the product (300 g, 65%, b.p. 67-70° C. at 300μ) was collected as a clear oil. 1H NMR (CDCl3): δ1.4 (m, 18H), 2.4 (t, 2H), 2.6 (t, 2H), 5.5 (s, 1H), 6.0 (s, 1H).
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].CN(C)P(N(C)C)N(C)C>>[CH2:3]=[C:2]([CH2:3][CH2:2][C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
465 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(P(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured over a plug of silica (˜1000 ml)
WASH
Type
WASH
Details
washed completely off the silica with 4:1 hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting oil was distilled
CUSTOM
Type
CUSTOM
Details
Some material was collected from room temperature to 50° C. under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to ˜80° C.
CUSTOM
Type
CUSTOM
Details
the product (300 g, 65%, b.p. 67-70° C. at 300μ) was collected as a clear oil

Outcomes

Product
Name
Type
Smiles
C=C(C(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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